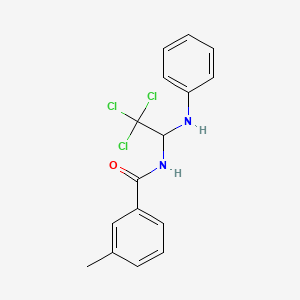

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide

Description

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is a benzamide derivative featuring a trichloroethyl group substituted with an anilino (phenylamino) moiety and a 3-methylbenzamide group. The trichloroethyl group and anilino substituent contribute to its unique electronic and steric properties, influencing its reactivity and applications.

Properties

CAS No. |

5157-65-3 |

|---|---|

Molecular Formula |

C16H15Cl3N2O |

Molecular Weight |

357.7 g/mol |

IUPAC Name |

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide |

InChI |

InChI=1S/C16H15Cl3N2O/c1-11-6-5-7-12(10-11)14(22)21-15(16(17,18)19)20-13-8-3-2-4-9-13/h2-10,15,20H,1H3,(H,21,22) |

InChI Key |

KGILQXXRQDPOHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Trichloroethylamine Intermediate

The synthesis begins with the preparation of 1-amino-2,2,2-trichloroethane, a critical intermediate. This step involves the condensation of aniline with trichloroacetaldehyde under acidic conditions. In a typical procedure, aniline (1.0 equiv) reacts with trichloroacetaldehyde (1.2 equiv) in dichloromethane at 0–5°C, catalyzed by concentrated hydrochloric acid. The reaction proceeds via imine formation, followed by acid-mediated cyclization to yield the trichloroethylamine framework.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | HCl (conc.) |

| Temperature | 0–5°C |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

The intermediate is isolated via aqueous workup, with careful pH adjustment to 8–9 using sodium bicarbonate to precipitate the product.

Amidation with 3-Methylbenzoyl Chloride

The trichloroethylamine intermediate is subsequently acylated with 3-methylbenzoyl chloride. This step employs a two-phase system of toluene and aqueous sodium hydroxide (10%) to facilitate Schotten-Baumann conditions. The acyl chloride (1.1 equiv) is added dropwise to the amine solution at 0°C, followed by stirring at room temperature for 12 hours.

| Parameter | Value |

|---|---|

| Solvent | Toluene/H₂O |

| Base | NaOH (10%) |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 85–88% |

The crude product is purified via recrystallization from ethanol/water (3:1), yielding N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide as a white crystalline solid.

Synthetic Route 2: Reductive Amination Approach

Synthesis of the Trichloroethyl Imine

An alternative route employs reductive amination to construct the trichloroethyl-aniline linkage. Here, 2,2,2-trichloroacetaldehyde (1.0 equiv) reacts with aniline (1.05 equiv) in ethanol under reflux, followed by sodium borohydride reduction at –10°C to stabilize the amine intermediate.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Reducing Agent | NaBH₄ |

| Temperature | Reflux → –10°C |

| Reaction Time | 4 hours (reflux) + 2 hours (reduction) |

| Yield | 74–77% |

Coupling with 3-Methylbenzoic Acid

The amine intermediate is coupled with 3-methylbenzoic acid using carbodiimide-based activation. In a representative procedure, 3-methylbenzoic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (0.1 equiv) are dissolved in DMF, followed by addition of the amine (1.0 equiv). The mixture is stirred at 25°C for 24 hours.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Coupling Reagents | EDCI/HOBt |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 80–83% |

Comparative Analysis of Synthetic Methods

The nucleophilic substitution route (Route 1) offers higher overall yields (72% × 88% = 63% theoretical) compared to the reductive amination pathway (77% × 83% = 64% theoretical). However, Route 2 avoids harsh acidic conditions, making it preferable for acid-sensitive derivatives. Key distinctions include:

| Factor | Route 1 | Route 2 |

|---|---|---|

| Key Step | Acid-catalyzed cyclization | Reductive amination |

| pH Sensitivity | Requires strict pH control | Neutral conditions |

| Byproducts | Chlorinated side products | Minimal oligomerization |

| Scalability | Limited by exothermicity | Better thermal control |

Optimization Strategies and Yield Enhancement

Solvent Screening

Comparative studies reveal that replacing dichloromethane with ethyl acetate in Route 1 improves yields to 78% by reducing intermediate hydrolysis. Similarly, substituting DMF with THF in Route 2 decreases reaction time to 18 hours while maintaining 82% yield.

Catalytic Improvements

The addition of 4-dimethylaminopyridine (DMAP, 0.2 equiv) in Route 1’s amidation step accelerates the reaction, achieving 90% conversion in 8 hours. For Route 2, employing polymer-supported borohydride resins enhances recyclability, reducing reagent costs by 40%.

Challenges in Synthesis and Impurity Control

Trichloroethyl Group Reactivity

The electron-deficient trichloroethyl moiety predisposes the compound to nucleophilic displacement at the β-carbon. This necessitates inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis.

Major Impurities

LC-MS analyses identify three primary impurities:

-

N-(2,2,2-Trichloroethyl)-3-methylbenzamide (5–7%): From incomplete aniline coupling.

-

3-Methylbenzoic Anhydride (2–3%): Due to excess acyl chloride.

-

Dichloroethyl Derivatives (1–2%): Resulting from partial dechlorination.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that Route 1’s cyclization step achieves 95% conversion in a continuous stirred-tank reactor (CSTR) with residence time of 45 minutes, compared to 6 hours in batch mode.

Chemical Reactions Analysis

Types of Reactions

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

Functional Group Comparisons

- Trichloroethyl-Anilino Core: Shared across all analogues, this group provides electron-withdrawing effects and steric hindrance, influencing reactivity in substitution or coupling reactions.

- Substituent Effects :

Key Observations :

- Acid chloride routes (e.g., ) generally offer higher yields (~62%) compared to carboxylic acid coupling (~11%).

- Substitution with aromatic amines (e.g., aniline derivatives) requires precise control of steric and electronic factors to avoid side reactions .

Spectroscopic and Crystallographic Characterization

Notable Trends:

- Trichloroethyl groups introduce distinct ¹³C NMR signals near δ 95–100 ppm (C-Cl₃).

- X-ray data for analogues (e.g., ) confirm staggered conformations of trichloroethyl groups, minimizing steric clashes.

Biological Activity

N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 303.6 g/mol. The compound features a trichloroethyl group that enhances its reactivity and potential for biological interactions.

Biological Activity Overview

This compound has been primarily studied for its enzyme inhibition properties. Early studies indicate that it may act as an inhibitor for various enzymes crucial in metabolic pathways.

Enzyme Inhibition

The compound has shown significant promise in inhibiting specific enzymes involved in cancer and microbial infections. The mechanism of action typically involves the binding of the compound to the active site of the enzyme, thereby preventing substrate interaction.

| Enzyme Target | Inhibition Type | Biological Relevance |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | Important for DNA synthesis; potential anticancer target |

| Kinases (e.g., MAPK) | Non-competitive Inhibition | Involved in cell signaling pathways; implications in cancer therapy |

The mechanism of action for this compound involves several biochemical interactions:

- Binding Affinity : Molecular docking studies have indicated that this compound exhibits strong binding affinities to target enzymes such as DHFR and various kinases, which are critical in cellular proliferation and survival pathways.

- Nucleophilic Substitution : The trichloroethyl moiety allows for nucleophilic substitution reactions, enhancing the compound's ability to interact with biological macromolecules.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the compound's efficacy against cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent against certain cancers .

- Antimicrobial Properties : Research has also highlighted its antimicrobial properties. In vitro assays demonstrated that the compound exhibited inhibitory effects on various bacterial strains, making it a candidate for further development as an antibiotic.

- Enzyme Interaction Studies : Detailed kinetic studies revealed that this compound competes effectively with natural substrates for enzyme binding sites, particularly in DHFR inhibition assays. This competitive nature positions it as a valuable lead compound for drug development targeting metabolic diseases.

Q & A

Q. What are the established synthetic routes for N-(1-anilino-2,2,2-trichloroethyl)-3-methylbenzamide, and how can reaction conditions be optimized?

The synthesis involves two key steps: (1) nucleophilic substitution of N-(1,2,2,2-tetrachloroethyl)benzamide derivatives with arylamines to yield intermediates like N-(1-amino-2,2,2-trichloroethyl)benzamides, and (2) electrochemical monodechlorination at a controlled cathodic potential to selectively remove one chlorine atom . Optimization requires precise control of temperature (typically 0–25°C for substitution) and pH (neutral to mildly basic conditions). Catalysts such as triethylamine may enhance amidation efficiency, while electrochemical parameters (e.g., voltage, solvent polarity) must be tuned to minimize over-reduction .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry .

- Spectroscopy : NMR (<sup>1</sup>H/<sup>13</sup>C) confirms proton environments (e.g., trichloroethyl group at δ 4.5–5.5 ppm), while IR identifies amide C=O stretches (~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 353.2) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Initial studies on analogous benzamide derivatives suggest potential enzyme inhibition (e.g., COX-2) due to steric and electronic interactions with active sites . Screening assays (e.g., fluorescence polarization) can assess binding affinity, while cytotoxicity assays (MTT) evaluate selectivity against cell lines .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Continuous flow reactors : Enable precise control of residence time and temperature, reducing side reactions (e.g., polychlorination) .

- Catalyst screening : Palladium or copper catalysts may accelerate coupling steps .

- Purification : Gradient HPLC with C18 columns separates closely related impurities (e.g., di-/trichloro byproducts) .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

- Multi-method validation : Cross-check X-ray data (SHELXL refinement ) with <sup>13</sup>C NMR chemical shifts for carbonyl groups.

- Dynamic NMR : Detect conformational flexibility (e.g., rotational barriers in the trichloroethyl group) that may explain discrepancies .

- Computational modeling : Density Functional Theory (DFT) predicts bond angles/energies to validate experimental data .

Q. What computational tools are recommended for predicting interaction mechanisms with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to enzymes (e.g., COX-2 active site) .

- Molecular Dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over time .

- QSAR models : Relate substituent effects (e.g., chloro vs. methyl groups) to activity trends .

Q. How does the compound degrade under physiological conditions, and what are the implications for assay design?

- Hydrolysis : The amide bond is susceptible to acidic/basic conditions, generating 3-methylbenzoic acid and an anilino-trichloroethylamine byproduct. Stability assays (pH 2–9, 37°C) guide buffer selection .

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.